molecular formula C21H25NOS B5693324 2-benzylsulfanyl-N-(4-methylcyclohexyl)benzamide

2-benzylsulfanyl-N-(4-methylcyclohexyl)benzamide

Cat. No.: B5693324
M. Wt: 339.5 g/mol
InChI Key: CSXURQFFYDZTBZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-(4-methylcyclohexyl)benzamide is an organic compound with a complex structure that includes a benzylsulfanyl group, a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(4-methylcyclohexyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound under basic conditions.

    Cyclohexylamine Derivative: The cyclohexylamine derivative can be synthesized by reacting cyclohexylamine with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the cyclohexylamine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-N-(4-methylcyclohexyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzylsulfanyl-N-(4-methylcyclohexyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(4-methylcyclohexyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanyl-N-cyclohexylbenzamide: Similar structure but lacks the methyl group on the cyclohexyl ring.

    N-(4-Methylcyclohexyl)-2-(phenylsulfanyl)benzamide: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

2-Benzylsulfanyl-N-(4-methylcyclohexyl)benzamide is unique due to the presence of both the benzylsulfanyl and 4-methylcyclohexyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-methylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c1-16-11-13-18(14-12-16)22-21(23)19-9-5-6-10-20(19)24-15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXURQFFYDZTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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